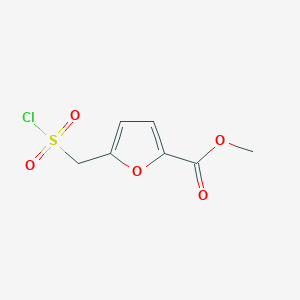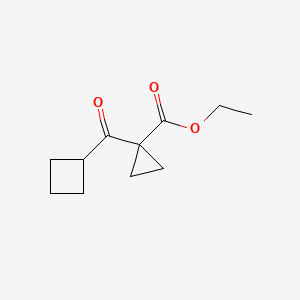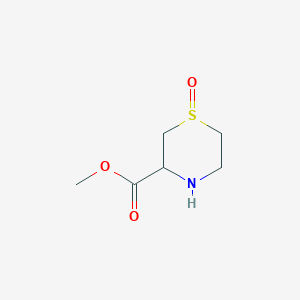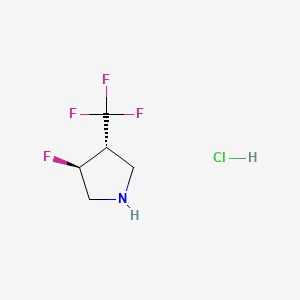
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a pyrrolidine ring, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
The synthesis of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans involves several steps, typically starting with the preparation of the pyrrolidine ring followed by the introduction of the fluorine and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the fluorine or trifluoromethyl groups, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine or trifluoromethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans can be compared with other similar compounds, such as:
rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans: This compound has a hydroxyl group instead of a fluorine atom, leading to different chemical properties and applications.
rac-(3R,4S)-3-chloro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans: The presence of a chlorine atom instead of fluorine results in different reactivity and potential uses. The uniqueness of rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans lies in its specific stereochemistry and the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H8ClF4N |
|---|---|
Poids moléculaire |
193.57 g/mol |
Nom IUPAC |
(3S,4R)-3-fluoro-4-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4-2-10-1-3(4)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4-;/m1./s1 |
Clé InChI |
KHFRGVLNGZQOSZ-VKKIDBQXSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CN1)F)C(F)(F)F.Cl |
SMILES canonique |
C1C(C(CN1)F)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


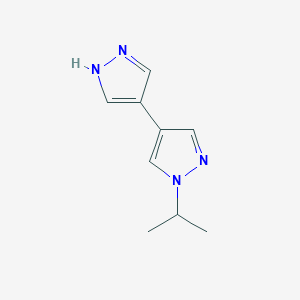
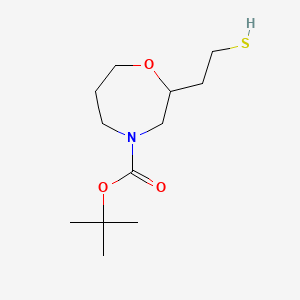
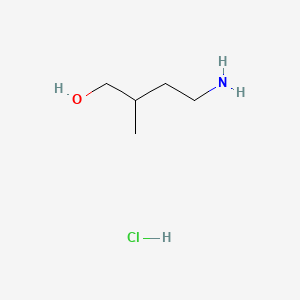


![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)
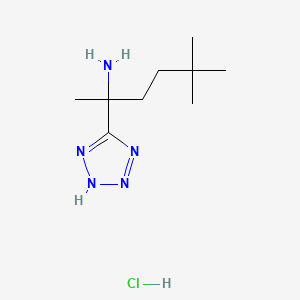
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)
